5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one
Overview
Description
"5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one" is a complex organic compound belonging to the spiro compounds family, characterized by its unique molecular structure featuring a spiro[1,3-dioxane] unit.
Synthesis Analysis
Synthesis Techniques : The synthesis of spiro compounds similar to 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one involves concise methods, using starting materials like benzyl chlorides and 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane. Such processes often employ SRN1 reaction conditions (Sánchez, Sobrino, & Pujol, 2004).
Crystal Structure : Studies on similar compounds have revealed that they can crystallize in monoclinic systems, exhibiting specific molecular and crystal structures (Xue, 2005).
Molecular Structure Analysis
- Molecular Characteristics : The molecular structure of related spiro compounds has been analyzed using X-ray diffraction, revealing important conformational and geometric characteristics (Lyakhov et al., 2000).
Chemical Reactions and Properties
- Reactivity : Spiro compounds like 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one demonstrate unique reactivity patterns, often involving addition and cyclocondensation reactions with other chemical reagents (Huang & Wamhoff, 1984).
Physical Properties Analysis
- Structural Insights : The spiro[1,3-dioxane] unit in such compounds contributes to distinct physical properties, which can be analyzed through methods like NMR spectroscopy and mass spectrometry (Grosu et al., 2003).
Chemical Properties Analysis
- Functional Groups and Reactivity : The presence of functional groups like dimethyl and dioxane rings in these spiro compounds significantly influences their chemical properties, such as reactivity and stability (McCullough et al., 2000).
Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs)
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Specific Scientific Field : Material Science, specifically in the development of Organic Light-Emitting Diodes (OLEDs) .
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Results or Outcomes : The RGB three-color PHOLEDs based on QAF-TRZ and STF-TRZ as hosts and FIrpic, Ir (ppy) 2 acac, and Ir (MDQ) 2 acac as emitters are fabricated. The blue PHOLEDs based on QAF-TRZ realize a maximum external quantum efficiency (EQE) of 19.4%, and remain 17.2% at 1000 cd m −2. On the other hand, green PHOLEDs show maximum EQEs of 21% and 19% for QAF-TRZ and STF-TRZ, respectively, and both devices exhibit low efficiency roll-off. The red devices obtain EQEs of 22.6% and 19.4% based on QAF-TRZ and STF-TRZ, respectively .
Synthesis and Stereochemistry of New Spiro[5.5]undecane Derivatives
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Specific Scientific Field : Organic Chemistry, specifically in the synthesis and stereochemistry of new spiro[5.5]undecane derivatives .
Synthesis and Stereochemistry of New Spiro[5.5]undecane Derivatives
Safety And Hazards
properties
IUPAC Name |
5',5'-dimethylspiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJBUWFVDJWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(=O)CC3C2)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one |
Synthesis routes and methods
Procedure details
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